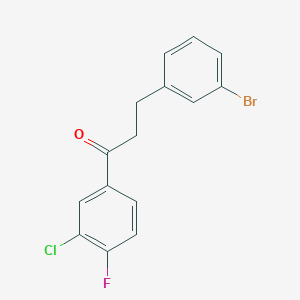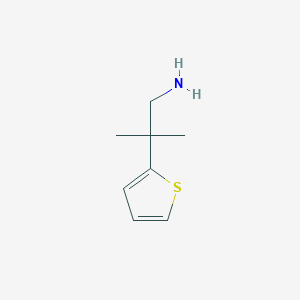
2-Methyl-2-(thiophen-2-yl)propan-1-amin
Übersicht
Beschreibung
2-Methyl-2-(thiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives It is structurally related to methamphetamine, with the phenyl ring replaced by a thiophene ring
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(thiophen-2-yl)propan-1-amine has several applications in scientific research:
Wirkmechanismus
Target of Action
2-Methyl-2-(thiophen-2-yl)propan-1-amine is a complex organic compound that interacts with various targets in the body. Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
This can result in alterations in cellular processes, potentially leading to various physiological effects .
Biochemical Pathways
Based on its structure and known targets, it can be inferred that this compound may influence several biochemical pathways, leading to downstream effects on various physiological processes .
Result of Action
Based on its potential targets and mode of action, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Methyl-2-(thiophen-2-yl)propan-1-amine can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions within the body.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methyl-2-(thiophen-2-yl)propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C19, which are involved in its metabolic processing. The interaction with these enzymes leads to the formation of metabolites such as thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one . Additionally, 2-Methyl-2-(thiophen-2-yl)propan-1-amine can act as a substrate for monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain .
Cellular Effects
The effects of 2-Methyl-2-(thiophen-2-yl)propan-1-amine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by acting as a norepinephrine-dopamine reuptake inhibitor . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby affecting neuronal communication and potentially altering mood and behavior. Furthermore, 2-Methyl-2-(thiophen-2-yl)propan-1-amine can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis .
Molecular Mechanism
At the molecular level, 2-Methyl-2-(thiophen-2-yl)propan-1-amine exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides . These metabolites can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. Additionally, 2-Methyl-2-(thiophen-2-yl)propan-1-amine inhibits the reuptake of norepinephrine and dopamine by binding to their respective transporters, thereby increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(thiophen-2-yl)propan-1-amine have been observed to change over time. The compound exhibits moderate stability under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Methyl-2-(thiophen-2-yl)propan-1-amine can lead to cumulative cellular damage due to the formation of reactive metabolites . In vitro studies have demonstrated that the compound’s effects on cellular function, such as neurotransmitter levels and gene expression, can persist for several hours after administration .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(thiophen-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood by increasing the levels of norepinephrine and dopamine . At higher doses, 2-Methyl-2-(thiophen-2-yl)propan-1-amine can induce toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
2-Methyl-2-(thiophen-2-yl)propan-1-amine is involved in several metabolic pathways. The primary metabolic pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one . These metabolites are further processed by monoamine oxidase enzymes, resulting in the formation of thiophene-2-carboxylic acid, which is excreted in the urine . The compound’s metabolism also involves hydroxylation and demethylation reactions, contributing to its overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-(thiophen-2-yl)propan-1-amine is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with specific transporters, such as norepinephrine and dopamine transporters, facilitating its uptake into neurons . Additionally, binding proteins in the blood can influence the compound’s distribution and localization within different tissues .
Subcellular Localization
The subcellular localization of 2-Methyl-2-(thiophen-2-yl)propan-1-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments . The localization of 2-Methyl-2-(thiophen-2-yl)propan-1-amine within neurons is essential for its role in modulating neurotransmitter levels and affecting neuronal communication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-yl)propan-1-amine typically involves a multi-step process:
Formation of 1-(thiophen-2-yl)-2-hydroxypropane: This is achieved by reacting (thiophen-2-yl)magnesium bromide with propylene oxide.
Conversion to 1-(thiophen-2-yl)-2-bromopropane: The intermediate is then reacted with phosphorus tribromide.
Final Step: The brominated compound is reacted with methylamine to yield 2-Methyl-2-(thiophen-2-yl)propan-1-amine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(thiophen-2-yl)propan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-(thiophen-2-yl)propan-1-amine is structurally similar to methamphetamine, with the key difference being the replacement of the phenyl ring with a thiophene ring . This modification results in different pharmacological properties:
Methiopropamine: Another similar compound, which is also a norepinephrine-dopamine reuptake inhibitor but with different potency and selectivity.
Thiopropamine: Similar in structure but with a different substitution pattern on the thiophene ring.
List of Similar Compounds
- Methiopropamine
- Thiopropamine
- Methamphetamine (for comparison purposes)
Eigenschaften
IUPAC Name |
2-methyl-2-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSTDWKCMPQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339055-33-3 | |
| Record name | 2-methyl-2-(thiophen-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)
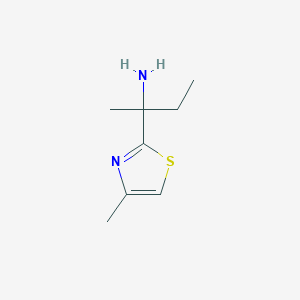
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)

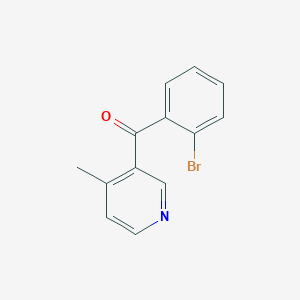
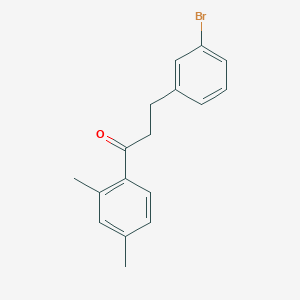
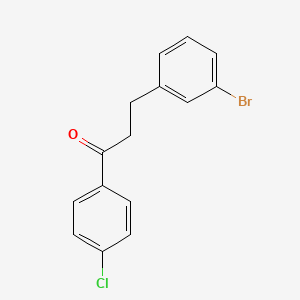
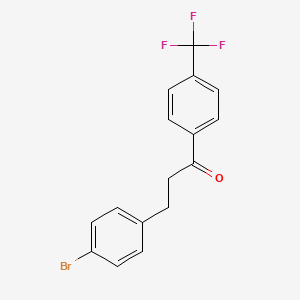
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)
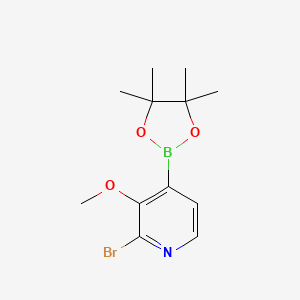
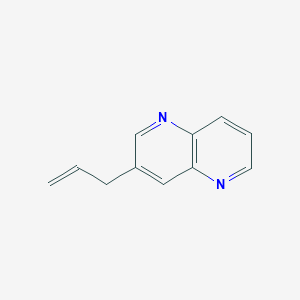
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)
